![molecular formula C10H20OSi B14640526 Trimethyl[(2-methylidenecyclohexyl)oxy]silane CAS No. 52389-13-6](/img/structure/B14640526.png)
Trimethyl[(2-methylidenecyclohexyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylene group and an oxygen-silicon linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of a cyclohexyl derivative with a silane reagent. One common method includes the hydrosilylation of a cyclohexene derivative with trimethylsilane in the presence of a catalyst. The reaction conditions often require a platinum or rhodium catalyst to facilitate the addition of the silane to the double bond of the cyclohexene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2-methylidenecyclohexyl)oxy]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl[(2-methylidenecyclohexyl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The molecular pathways involved often include the formation of silanol intermediates, which can further react to form more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to silicon.
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Uniqueness
Trimethyl[(2-methylidenecyclohexyl)oxy]silane is unique due to its cyclohexyl ring structure, which imparts distinct chemical properties compared to simpler silanes. This structural feature allows for specific interactions and reactivity patterns that are not observed in other silanes .
Propiedades
Número CAS |
52389-13-6 |
|---|---|
Fórmula molecular |
C10H20OSi |
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
trimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h10H,1,5-8H2,2-4H3 |
Clave InChI |
VANHDHZDKOOWPB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1CCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


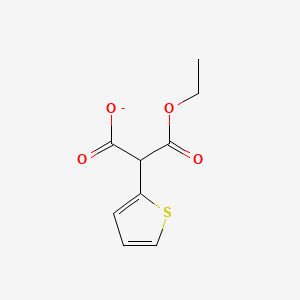
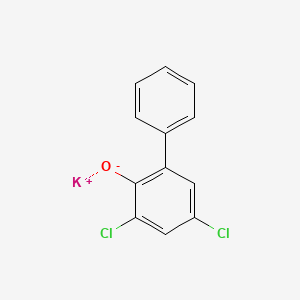
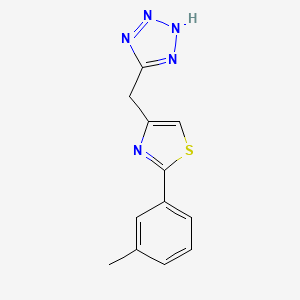
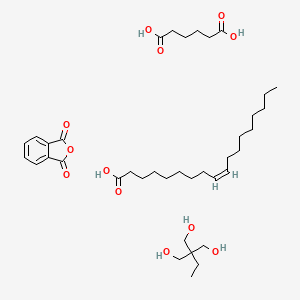

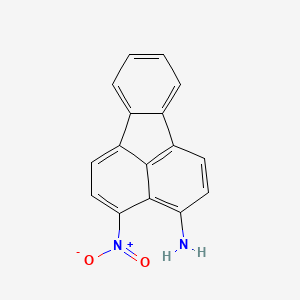
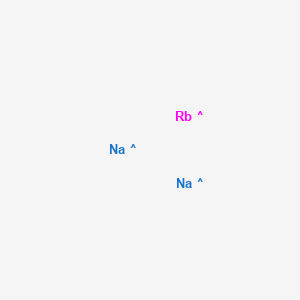

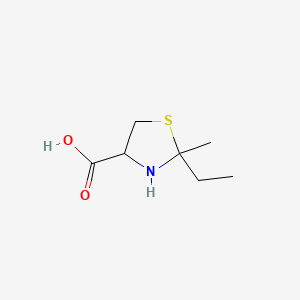

![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
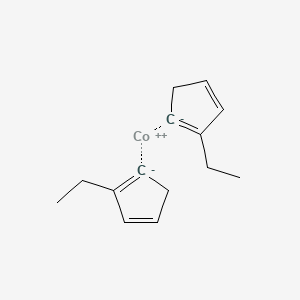
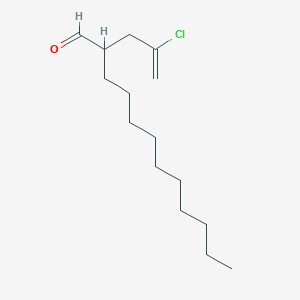
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
